molecular formula C8H7N3O2 B13936799 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13936799
M. Wt: 177.16 g/mol
InChI Key: BOHVWGFJSJFGEG-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyrimidine core structure. The reaction conditions typically involve heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at position 2. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-8-10-6(7(12)13)4-11(8)3-5/h2-4H,1H3,(H,12,13)

InChI Key

BOHVWGFJSJFGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2N=C1)C(=O)O

Origin of Product

United States

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